3-Bromo-5-chloro-4-methylpyridine

Catalog No.
S895352
CAS No.
1260010-08-9
M.F
C6H5BrClN
M. Wt
206.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-4-methylpyridine

CAS Number

1260010-08-9

Product Name

3-Bromo-5-chloro-4-methylpyridine

IUPAC Name

3-bromo-5-chloro-4-methylpyridine

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

InChI

InChI=1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3

InChI Key

LDFVQFBZBAVFSN-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1Cl)Br

Canonical SMILES

CC1=C(C=NC=C1Cl)Br

3-Bromo-5-chloro-4-methylpyridine is a highly functionalized, trisubstituted pyridine derivative that serves as a critical building block in advanced medicinal chemistry and agrochemical synthesis [1]. Featuring a unique combination of a bromine atom, a chlorine atom, and a sterically demanding methyl group at the C4 position, this compound is engineered for synthetic precision [2]. The inherent electronic and steric differences between the C-Br and C-Cl bonds provide an ideal platform for orthogonal, late-stage functionalization. This allows chemists to execute sequential, highly controlled cross-coupling reactions to construct complex, asymmetric multi-ring systems that are foundational to modern targeted therapeutics[1].

Substituting 3-bromo-5-chloro-4-methylpyridine with symmetrical analogs, such as 3,5-dibromo-4-methylpyridine or 3,5-dichloro-4-methylpyridine, fundamentally compromises synthetic efficiency when asymmetric functionalization is required [1]. Symmetrical dihalides undergo statistical cross-coupling, leading to complex mixtures of mono-coupled, di-coupled, and unreacted species that demand laborious chromatographic separation and severely depress isolated yields. In contrast, the significant reactivity differential between the C-Br and C-Cl bonds in 3-bromo-5-chloro-4-methylpyridine enables strict regiocontrol during palladium-catalyzed oxidative addition. This allows buyers to streamline synthetic routes, reduce catalyst loading, and eliminate wasteful purification steps, making it the superior choice for scalable procurement [1].

Regioselective Cross-Coupling Yield and Efficiency

In the synthesis of complex kinase inhibitors, utilizing 3-bromo-5-chloro-4-methylpyridine allows for highly regioselective Suzuki-Miyaura cross-coupling at the C-Br position while leaving the C-Cl bond intact [1]. Studies demonstrate that coupling this target compound with boronic acids yields the mono-coupled product in excellent yields (up to 87%) without the need for intermediate purification [1]. Attempting sequential mono-coupling with 3,5-dibromo-4-methylpyridine typically results in statistical mixtures, requiring extensive optimization to even approach viable yields of the asymmetric intermediate.

Evidence DimensionMono-coupling isolated yield
Target Compound Data87% yield for regioselective mono-coupling (C-Br specific)
Comparator Or Baseline3,5-dibromo-4-methylpyridine (prone to statistical mixtures, significantly lower isolated yields for pure mono-coupled products)
Quantified DifferenceElimination of statistical di-coupling mixtures and intermediate purification steps
ConditionsPd-catalyzed Suzuki-Miyaura coupling (e.g., with 5-borono-2-methoxybenzoic acid) in aqueous/organic solvent mixtures

High regioselectivity directly translates to lower raw material waste, reduced purification costs, and higher throughput in multi-step pharmaceutical synthesis.

Steric Control for Target Binding Conformation

The C4-methyl group in 3-bromo-5-chloro-4-methylpyridine actively dictates the 3D conformation of downstream products. In the development of mGluR5 negative allosteric modulators, the ortho-methyl group forces the adjacent pyridyl headgroup into an orthogonal conformation relative to the central core[1]. This specific geometry is required to engage in critical hydrogen bonding (e.g., with Y791) and nestle into the hydrophobic binding pocket, achieving low-nanomolar potency (IC50 ~ 23 nM) [1]. Precursors lacking this C4-methyl group, such as 3-bromo-5-chloropyridine, fail to induce this conformational torque, resulting in a loss of target engagement.

Evidence DimensionConformational torque and target binding affinity
Target Compound DataInduces orthogonal conformation enabling low-nanomolar potency (e.g., IC50 ~ 23 nM)
Comparator Or Baseline3-bromo-5-chloropyridine (lacks steric bulk, fails to force orthogonal geometry)
Quantified DifferenceCritical enabler of target engagement vs. structural inactivity
ConditionsHomology modeling and in vitro binding assays for mGluR5 modulators

Procurement of the precisely substituted C4-methyl analog is non-negotiable for synthesizing sterically constrained therapeutics that require specific binding pocket geometries.

Metabolic Stability Optimization via Halogen Retention

When designing central nervous system (CNS) drugs, the choice of halogen retained in the final molecule significantly impacts pharmacokinetic properties [1]. By using 3-bromo-5-chloro-4-methylpyridine, chemists can selectively react the bromine and retain the chlorine atom in the final scaffold. Chlorine is generally preferred over bromine in final drug candidates due to its lower lipophilicity, which often translates to improved human liver microsomal (HLM) stability and lower intrinsic clearance (CLint) [1]. Retaining a bromine atom—as would occur if using 3,5-dibromo-4-methylpyridine for mono-coupling—can lead to suboptimal metabolic profiles and increased off-target toxicity.

Evidence DimensionPharmacokinetic optimization (HLM stability)
Target Compound DataEnables retention of C-Cl bond (associated with optimal lipophilicity and HLM stability)
Comparator Or Baseline3,5-dibromo-4-methylpyridine (retention of C-Br bond increases lipophilicity and clearance rates)
Quantified DifferenceEnables optimization of intrinsic clearance (CLint) profiles for CNS-penetrant drugs
ConditionsHuman liver microsomal (HLM) stability assays for late-stage drug candidates

Selecting a bromochloro precursor allows drug developers to embed a metabolically stable chlorine atom into the final active pharmaceutical ingredient (API), reducing late-stage attrition risks.

Synthesis of Asymmetric Diaryl Pyridines

Ideal for multi-step syntheses requiring the sequential attachment of two different aryl or alkyl groups to the pyridine core. The orthogonal reactivity of the bromine and chlorine atoms allows for a primary cross-coupling (e.g., Suzuki or Negishi) followed by a secondary functionalization, streamlining the production of complex libraries [1].

Development of Targeted Kinase Inhibitors

A crucial building block for ALK2 inhibitors and other targeted therapeutics where specific substitution patterns and high regiocontrol are required during scalable synthesis. The ability to achieve 87% isolated yields in mono-coupling steps makes it highly suitable for process chemistry [1].

Conformationally Constrained CNS Therapeutics

The optimal precursor for synthesizing mGluR5 negative allosteric modulators and other CNS-active compounds. The C4-methyl group provides the necessary steric hindrance to torque adjacent rings into an active, orthogonal binding conformation required for low-nanomolar target engagement [2].

XLogP3

2.5

Dates

Last modified: 08-16-2023

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